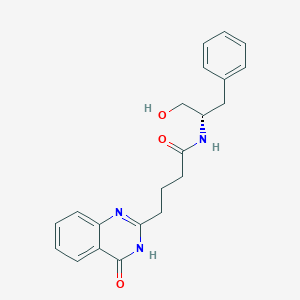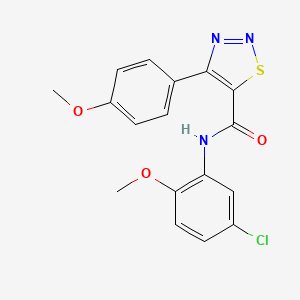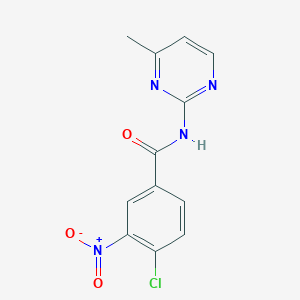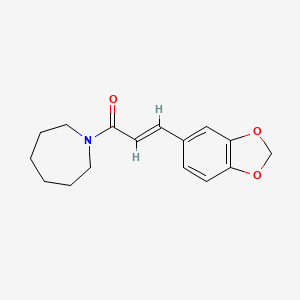![molecular formula C17H16N2O4 B14937695 4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE is an organic compound that features an acetylamino group attached to an aniline moiety, which is further connected to a phenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE typically involves the following steps:
Acetylation of Aniline: Aniline is first acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetylaniline.
Coupling Reaction: The N-acetylaniline is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Esterification: The intermediate product is esterified with acetic acid in the presence of a catalyst such as sulfuric acid to yield 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE.
Industrial Production Methods
In an industrial setting, the production of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparación Con Compuestos Similares
4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE can be compared with similar compounds such as:
N-Acetylaniline: Similar in structure but lacks the phenyl acetate group.
4-Aminobenzoic Acid: Contains the amino and carboxyl groups but lacks the acetylamino and phenyl acetate groups.
Phenyl Acetate: Contains the phenyl acetate group but lacks the acetylamino and aniline moieties.
The uniqueness of 4-{[3-(ACETYLAMINO)ANILINO]CARBONYL}PHENYL ACETATE lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
[4-[(3-acetamidophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-4-3-5-15(10-14)19-17(22)13-6-8-16(9-7-13)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) |
Clave InChI |
YRBGAGMHHBLJQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)

![5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14937635.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)


![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
